molecular formula C7H5N5O2 B1296040 5-(3-Nitrophenyl)-1h-tetrazole CAS No. 21871-44-3

5-(3-Nitrophenyl)-1h-tetrazole

Cat. No.: B1296040
CAS No.: 21871-44-3
M. Wt: 191.15 g/mol
InChI Key: ZJFFBXHGOXPKCP-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)-1H-tetrazole: is a heterocyclic compound that features a tetrazole ring substituted with a 3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Nitrophenyl)-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-nitrobenzyl chloride with sodium azide in the presence of a base, leading to the formation of the tetrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 5-(3-Nitrophenyl)-1H-tetrazole can undergo reduction to form the corresponding amine.

    Reduction: The tetrazole ring can participate in reduction reactions, often leading to the formation of amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Reduction: The major product of reduction is 5-(3-aminophenyl)-1H-tetrazole.

    Substitution: Depending on the substituent introduced, various functionalized tetrazole derivatives can be obtained.

Scientific Research Applications

Chemistry: 5-(3-Nitrophenyl)-1H-tetrazole is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.

Biology and Medicine:

Industry: In the materials science field, this compound is explored for its use in the development of energetic materials and as a precursor for advanced polymers.

Mechanism of Action

The mechanism of action of 5-(3-Nitrophenyl)-1H-tetrazole in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

    5-Phenyl-1H-tetrazole: Lacks the nitro group, resulting in different reactivity and applications.

    5-(4-Nitrophenyl)-1H-tetrazole: Similar structure but with the nitro group in the para position, which can influence its chemical properties and biological activity.

Uniqueness: 5-(3-Nitrophenyl)-1H-tetrazole is unique due to the position of the nitro group, which affects its electronic properties and reactivity

Properties

IUPAC Name

5-(3-nitrophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2/c13-12(14)6-3-1-2-5(4-6)7-8-10-11-9-7/h1-4H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFFBXHGOXPKCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301222
Record name 5-(3-nitrophenyl)tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21871-44-3
Record name 21871-44-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 21871-44-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141866
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(3-nitrophenyl)tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

m-Nitrocyanobenzene (10 g, 67.5 mmol) was dissolved in DMF and ammonium chloride (7.2 g, 135 mmol) and sodium azide (8.8 g, 135 mmol) were added and the. resulting mixture was stirred at 125° C. for 16 hours. After cooling to room temperature, the mixture was poured into water (1 L), acidified with 1 N hydrochloric acid and filtered immediately. The mother liquor was left for 1 hour and filtered and the solid was washed with water and dried by suction to afford 9.3 g (72%) 5-(3-nitrophenyl)-2H-tetrazole.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-(3-Nitrophenyl)-1H-tetrazole in oligonucleotide synthesis, and how does its performance compare to other catalysts?

A: The research paper investigates the effectiveness of various activating agents and nucleophilic catalysts in the phosphotriester approach for synthesizing oligonucleotides []. This compound acts as a nucleophilic catalyst in this process. The study compares its performance to other catalysts like 1-methylimidazole, 3-nitro-1H-1,2,4-triazole, and others, assessing their impact on the rate of formation and yields of protected dideoxyribonucleoside and diribonucleoside phosphates. While the paper highlights the superior activating capacity of 2- and 4-nitrobenzenesulfonyl chlorides, it doesn't provide a direct comparison of this compound's catalytic activity against other tested catalysts. Further research is needed to draw definitive conclusions about its relative performance.

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